5-Borono-2-methoxybenzoic acid

描述

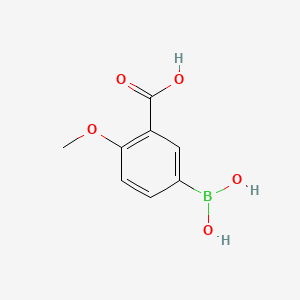

5-Borono-2-methoxybenzoic acid is an organoboron compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-borono-2-methoxybenzoic acid typically involves the borylation of 2-methoxybenzoic acid. One common method is the reaction of 2-methoxybenzoic acid with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of efficient catalysts, solvents, and purification techniques .

化学反应分析

Types of Reactions: 5-Borono-2-methoxybenzoic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Esterification: Ester compounds.

科学研究应用

Drug Development

5-Borono-2-methoxybenzoic acid is primarily utilized in the synthesis of biologically active compounds. Its boronic acid functionality allows for the formation of covalent bonds with diols, making it an essential intermediate in the development of various pharmaceuticals.

- Example : It has been used in the synthesis of proteasome inhibitors, which play a crucial role in cancer therapy by inducing apoptosis in cancer cells. The boronic acid moiety enhances the binding affinity to target proteins, improving therapeutic efficacy.

Chemical Biology

The compound serves as a key reagent in chemical biology for studying protein interactions and enzyme mechanisms.

- Case Study : Research has demonstrated that 5-borono derivatives can selectively inhibit enzymes involved in metabolic pathways, such as glycosyltransferases, which are critical for the biosynthesis of glycoconjugates. This inhibition can lead to insights into cellular processes and disease mechanisms.

Organic Synthesis

In organic synthesis, this compound is employed as a building block for constructing complex molecules through Suzuki-Miyaura cross-coupling reactions.

Material Science

The compound's unique properties make it suitable for applications in material science, particularly in creating functionalized polymers and nanomaterials.

- Application : Research indicates that incorporating boronic acids into polymer matrices can enhance their mechanical properties and responsiveness to environmental stimuli, paving the way for smart materials.

Table 1: Comparison of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Drug Development | Synthesis of proteasome inhibitors | Enhanced therapeutic efficacy |

| Chemical Biology | Inhibition of glycosyltransferases | Insights into metabolic pathways |

| Organic Synthesis | Building block for biaryl compounds | Versatile coupling reactions |

| Material Science | Functionalized polymers | Improved mechanical properties |

作用机制

The primary mechanism of action of 5-borono-2-methoxybenzoic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group acts as a nucleophile, facilitating the transfer of the organic group to the palladium center.

相似化合物的比较

Phenylboronic Acid: Similar in structure but lacks the methoxy and carboxylic acid groups.

2-Methoxybenzoic Acid: Similar but lacks the boronic acid group.

4-Methoxyphenylboronic Acid: Similar but with the methoxy group in a different position.

Uniqueness: 5-Borono-2-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a methoxy group on the benzene ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis .

生物活性

5-Borono-2-methoxybenzoic acid (C8H9B O3) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a boron atom attached to the aromatic ring, which enhances its reactivity and interaction with biological molecules. The compound's structure can be represented as follows:

This unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug development.

Research indicates that boronic acids can inhibit proteasomal activity by binding to the active site of proteasome enzymes. This inhibition can lead to the accumulation of proteins that regulate cell cycle and apoptosis, potentially making this compound a candidate for cancer therapy .

2. Therapeutic Applications

- Cancer Treatment : Due to its ability to modulate protein degradation pathways, this compound is being investigated for its potential use in treating various cancers. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting proteostasis .

- Diabetes Management : Some derivatives of benzoic acids have been explored for their role as SGLT2 inhibitors, which are used in diabetes therapy. The structural similarity of this compound to other SGLT2 inhibitors suggests potential applications in this area .

3. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as an antibiotic agent .

Case Study 1: Cancer Cell Line Studies

In a study examining the effects of boronic acids on cancer cell lines, this compound was shown to significantly inhibit cell proliferation in breast cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 15 | Apoptosis induction |

| Control | MCF-7 | - | - |

Case Study 2: Antimicrobial Efficacy

A recent investigation assessed the antimicrobial activity of several benzoic acid derivatives, including this compound. The compound showed significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Research Findings

Recent studies have highlighted the importance of substituent effects on the biological activity of boronic acids. For instance, modifications at the aromatic ring can enhance binding affinity to target proteins involved in disease pathways. Computational modeling has also suggested that this compound could serve as a lead compound for further drug development due to its favorable interaction profiles with key biological targets .

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Borono-2-methoxybenzoic acid with high purity?

- Methodological Answer : Synthesis typically involves introducing the boronic acid group to a methoxy-substituted benzoic acid precursor. Key steps include:

- Protection of the carboxylic acid group to avoid unwanted side reactions during boronation.

- Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) under inert conditions .

- Deprotection and purification via recrystallization or chromatography to achieve >97% purity (HPLC), as noted for structurally similar boronic acids .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC analysis with UV detection at 254 nm is critical for assessing purity (>97% recommended for reproducibility) .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the boronic acid group (δ ~7-8 ppm for aromatic protons) and methoxy substituent (δ ~3.8 ppm) .

- Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ = 196.97 g/mol) and fragmentation patterns .

Q. What storage conditions are optimal for maintaining the stability of this compound in laboratory settings?

- Methodological Answer :

- Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the boronic acid group .

- Use desiccants (e.g., silica gel) to minimize moisture exposure, as boronic acids are prone to degradation in humid environments .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound as a boronic acid precursor?

- Methodological Answer :

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like SPhos enhances coupling efficiency with aryl halides .

- Solvent systems : Use toluene/ethanol (3:1) with aqueous Na₂CO₃ as a base to balance solubility and reactivity .

- Kinetic monitoring : Track reaction progress via TLC or in situ IR spectroscopy to identify optimal reaction times and avoid over-coupling .

Q. What strategies can resolve discrepancies in biological activity data observed in different studies involving this compound derivatives?

- Methodological Answer :

- Controlled replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability .

- Meta-analysis : Compare structural analogs (e.g., 4-amino-5-chloro-2-methoxybenzoic acid derivatives) to identify substituent effects on receptor binding .

- Orthogonal validation : Confirm activity using both in vitro (e.g., radioligand binding) and in silico (molecular docking) approaches .

Q. What experimental designs are effective for evaluating the pharmacological potential of this compound in receptor-binding assays?

- Methodological Answer :

- Dopamine D2/Serotonin 5-HT3 dual antagonism : Synthesize benzamide derivatives and screen for binding affinity using competitive radioligand assays (e.g., [³H]spiperone for D2 receptors) .

- Dose-response profiling : Use logarithmic concentration ranges (1 nM–100 µM) to calculate IC₅₀ values and assess selectivity .

- Toxicity screening : Include cytotoxicity assays (e.g., MTT on HEK293 cells) to rule off-target effects .

属性

IUPAC Name |

5-borono-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,12-13H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZKWFWNYFKBAHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OC)C(=O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657054 | |

| Record name | 5-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-12-1 | |

| Record name | 5-Borono-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。